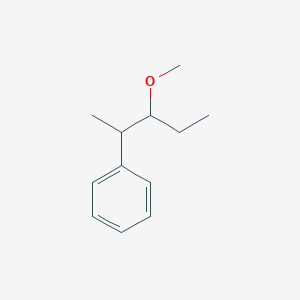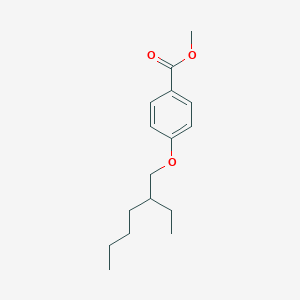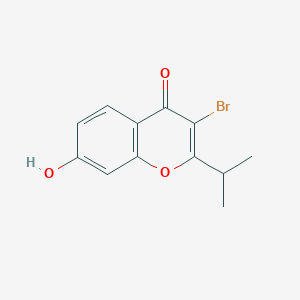
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position of the nicotinamide ring and a 2,4-dichlorophenethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dichlorophenethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinic acid and 2,4-dichlorophenethylamine.
Activation of Nicotinic Acid: The 6-chloronicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with 2,4-dichlorophenethylamine to form the desired product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenethyl and nicotinamide rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide group.
Hydrolysis: 6-chloronicotinic acid and 2,4-dichlorophenethylamine.
Applications De Recherche Scientifique
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(2,4-dichlorophenethyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(3-methoxyphenyl)nicotinamide
- 6-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide
Uniqueness
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide is unique due to the presence of two chloro groups on the phenethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
Propriétés
Formule moléculaire |
C14H11Cl3N2O |
|---|---|
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
6-chloro-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl3N2O/c15-11-3-1-9(12(16)7-11)5-6-18-14(20)10-2-4-13(17)19-8-10/h1-4,7-8H,5-6H2,(H,18,20) |
Clé InChI |
PKNYKRZMPCRCLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Methoxy)phenyl]-3-(trifluoromethyl)-4-cyano-5-(2-furyl)pyrazole](/img/structure/B8302072.png)



![1-Hexyl-N-[hexyl(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B8302082.png)

![5-Bromo-6-isopropyl-benzo[1,3]dioxole](/img/structure/B8302094.png)
![1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B8302107.png)
![[2-(6-Methoxy-3-nitro-pyridin-2-ylamino)-ethyl]carbamic acid tert-butyl ester](/img/structure/B8302108.png)
![1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8302115.png)

